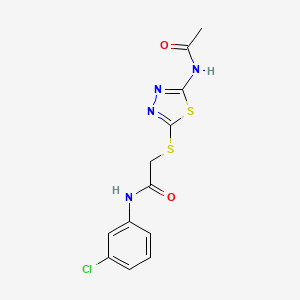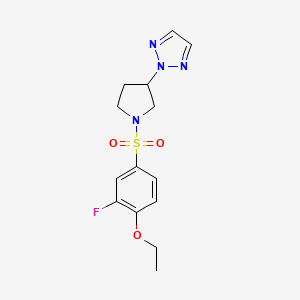
2-(3-Amino-propyl)-1H-benzoimidazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Amino-propyl)-1H-benzoimidazol-5-ol” is a derivative of benzoimidazole with an amino-propyl group attached. Benzoimidazoles are a class of organic compounds containing a benzene ring fused to an imidazole ring . The 3-Amino-propyl group is a common functional group in chemistry, often used in silanization processes .
Synthesis Analysis
While specific synthesis methods for “2-(3-Amino-propyl)-1H-benzoimidazol-5-ol” were not found, there are studies on the synthesis of related compounds. For instance, tris(3-Aminopropyl)amine based receptors have been synthesized for anion recognition . Also, Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been synthesized .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Amino-propyl)-1H-benzoimidazol-5-ol” were not found, related compounds such as 3-Aminopropyltriethoxysilane have been used in the synthesis of gold nanoparticles anchored on silica substrate and as a functionalizing agent .
Scientific Research Applications
Surface Modification of Metal Oxide Nanoparticles
This compound has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property . This modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .
Electrochemical Sensors
The compound has direct applications in electrochemical sensors . The modified MONPs can be used in the development of sensors that can detect various chemical and biological substances .
Catalysts
The compound is also used in the creation of catalysts . The modified MONPs can act as catalysts in various chemical reactions, enhancing the rate of reaction .
Pickering Emulsions
The compound plays a crucial role in the formation of Pickering emulsions . These are emulsions that are stabilized by solid particles, which adsorb onto the interface between the two phases .
Molecularly Imprinted Silica Particles
The compound is used in the preparation of molecularly imprinted silica particles for specific recognition of target molecules . It acts as a catalyst to catalyze sol–gel silica polymerization .
Surface Functionalization
The silanization process with this compound on oxide surfaces is frequently used for surface functionalization . This is due to its beneficial characteristics such as its bifunctional nature and low cost .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as aminosilanes are known to interact with various surfaces, including metal oxides like silica and titania . They are often used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
Mode of Action
Aminosilanes like (3-aminopropyl)triethoxysilane (aptes) are known to attach an amino group to the functional silane for bio-conjugation . This suggests that 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol might interact with its targets in a similar manner, potentially leading to changes in the target’s properties or functions.
Biochemical Pathways
It’s worth noting that polyamine oxidases, which catalyze the conversion of spermidine and spermine to other compounds, are involved in various cellular processes . This suggests that 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol might influence similar pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds such as amifostine have been studied, and it’s known that amifostine is rapidly cleared from the plasma with a distribution half-life of less than 1 minute and an elimination half-life of approximately 8 minutes .
Result of Action
Aminosilanes like aptes have been used to improve the adhesion of graphene sheets and sio2 to metal electrodes, which can be used as electroresponsive tools in biosensing applications . This suggests that 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol might have similar effects.
Action Environment
It’s known that aminosilanes like aptes can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms), suggesting that the action of 2-(3-amino-propyl)-1h-benzoimidazol-5-ol might also be influenced by the properties of the surrounding environment .
properties
IUPAC Name |
2-(3-aminopropyl)-3H-benzimidazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-1-2-10-12-8-4-3-7(14)6-9(8)13-10/h3-4,6,14H,1-2,5,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDIETLTSIOGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-propyl)-1H-benzoimidazol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-enamide](/img/structure/B2426148.png)

![N-[1-cyano-2-(dimethylamino)-1-methylethyl]-5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methoxybenzamide](/img/structure/B2426152.png)

![Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2426157.png)

![Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2426161.png)
![8-amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B2426162.png)
![3,4,5-trimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2426163.png)


![2-(4-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2426167.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2426171.png)